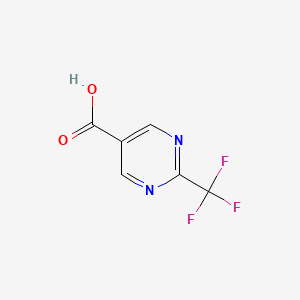

2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

Overview of Trifluoromethylated Heterocycles in Modern Chemistry

Trifluoromethylated heterocycles have emerged as one of the most significant classes of compounds in contemporary chemical research, fundamentally transforming approaches to drug design and materials science. The trifluoromethyl group possesses unique functional properties that extend far beyond traditional organic chemistry applications, finding widespread utility in pharmaceutical and agrochemical sciences. These compounds exhibit enhanced metabolic stability, improved lipophilicity, and modified electronic properties that make them particularly attractive for biomedical applications.

The significance of trifluoromethylated heterocycles stems from their ability to modify key pharmacokinetic parameters of parent molecules. Research has demonstrated that introduction of trifluoromethyl groups can dramatically alter molecular lipophilicity, with studies showing increases in log D7.4 values by an average of 1.1 log units and chromlog D7.4 by 1.6 log units. Furthermore, these modifications often result in decreased effective polar surface area, contributing to improved membrane permeability and bioavailability.

Modern synthetic approaches to trifluoromethylated heterocycles have evolved significantly, with researchers developing increasingly sophisticated methodologies for their preparation. The construction of trifluoromethylated heterocyclics via annulation of trifluoromethyl building blocks with suitable partners has been proven to be a powerful strategy. These advances have enabled the systematic exploration of structure-activity relationships and facilitated the development of novel therapeutic agents with enhanced properties.

The versatility of trifluoromethylated building blocks has been particularly evident in recent synthetic developments. Trifluoromethylnitrones, for instance, have demonstrated exceptional utility as precursors for rapid synthesis of medicinally important trifluoromethylated heterocycles, including isoxazolidines, dihydroisoxazoles, oxathiazolidines, β-lactams, and aziridines. These intermediates serve as valuable synthons for synthesizing trifluoromethylated lactams and aminoalcohols, further expanding the chemical space accessible through trifluoromethylation strategies.

Significance of Pyrimidine-Based Compounds in Chemical Research

Pyrimidine-based compounds constitute an elite heterocyclic framework that has demonstrated extraordinary significance across multiple domains of chemical research and pharmaceutical development. These six-membered nitrogen-containing heterocycles represent one of the most privileged scaffolds in medicinal chemistry, owing to their diverse biological activities and structural versatility. The pyrimidine nucleus serves as a fundamental building block in both natural products and synthetic pharmaceuticals, with numerous FDA-approved drugs incorporating this heterocyclic motif.

The biological significance of pyrimidine derivatives extends across a broad spectrum of therapeutic applications. Comprehensive research has revealed that drugs containing the pyrimidine motif exhibit gratifying biological activities including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive effects. This diverse biological profile has made pyrimidine scaffolds particularly attractive for medicinal chemists seeking to develop novel therapeutic agents targeting various disease states.

Pyrimidine compounds demonstrate exceptional potential in cancer research, where their structural similarities to nucleotide base pairs of DNA and RNA make them particularly valuable for anticancer applications. Recent studies have identified entirely new classes of pyrimidine-5-carbonitrile compounds developed as ATP-mimicking epidermal growth factor receptor tyrosine kinase inhibitors. These compounds have shown superior antiproliferative activity compared to established inhibitors when tested against multiple human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells.

The landscape of FDA-approved drugs incorporating pyrimidine scaffolds continues to evolve in both number and diversity, reflecting the ongoing importance of this heterocyclic framework in pharmaceutical development. The pyrimidine derivatives' ability to easily interact with enzymes, genetic materials, and biocomponents within cells stems from their status as significant endogenous components of the body. This inherent biocompatibility contributes to their effectiveness as therapeutic agents and their continued prominence in drug discovery programs.

Research in pyrimidine chemistry has demonstrated remarkable synthetic versatility, with numerous approaches available for constructing substituted derivatives. Most synthetic pathways leading to this family of azaheterocycles rely on carbonyl compound and amine condensation reactions. Complementary strategies utilize current developments in cross-coupling chemistry to add substituents to activated heterocycles, providing additional routes to functionalized pyrimidine derivatives.

Historical Development of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

The historical development of this compound represents a convergence of two major synthetic chemistry movements: the advancement of trifluoromethylation methodologies and the evolution of pyrimidine chemistry for pharmaceutical applications. The systematic exploration of this compound emerged from the broader recognition that trifluoromethyl groups could significantly enhance the pharmaceutical properties of heterocyclic frameworks.

Early investigations into trifluoromethylated heterocycles established the foundational understanding that direct trifluoromethylation methods could provide access to previously challenging molecular architectures. The development of catalytic reactions, organometallic reagents, and ionic nucleophilic and electrophilic trifluoromethylating agents created the synthetic foundation necessary for accessing compounds like this compound.

Significant progress in the synthetic accessibility of this compound occurred with the development of practical preparation methods documented in patent literature. A notable synthetic route was established involving the preparation of 2-trifluoromethyl pyrimidine-4-carboxylic acids and their derivatives through a multi-step process. This methodology demonstrated the feasibility of large-scale production, addressing previous limitations related to difficult manipulation and scalability challenges.

The synthetic route development included the preparation of key intermediates through thermal reactions of specific compounds, followed by the generation of trifluoroacetonitrile gas that could be passed through liquefied ammonia reactions to prepare crucial intermediates. The optimization of reaction conditions, including temperature control between 80-120°C and reaction times of 2-24 hours, provided reliable access to the target compound and its derivatives.

Commercial availability of this compound has been established through multiple chemical suppliers, indicating the compound's importance in pharmaceutical intermediate applications. The compound is currently available with high purity specifications, typically 97%, and defined physical properties including a melting point of 170-175°C and slight solubility in water.

Current Research Landscape and Applications

The current research landscape surrounding this compound reflects its growing importance as a pharmaceutical intermediate and building block for advanced synthetic applications. Contemporary investigations have focused on developing more efficient synthetic methodologies while exploring novel applications in drug discovery and materials science.

Recent advances in synthetic methodology have emphasized the development of environmentally benign approaches to trifluoromethylated heterocycles. Innovative procedures using benchtop stable trifluoromethyl radical sources have demonstrated broad applicability across various electron-deficient and electron-rich heteroaromatic systems. These methods exhibit high functional group tolerance and proceed under mild conditions, making them particularly attractive for pharmaceutical applications.

The utilization of this compound in complex molecular architectures has been demonstrated through its incorporation into zinc coordination complexes. Studies examining trifluoromethyl-pyridine carboxylic acid zinc complexes have revealed that isomeric effects significantly influence both coordination behavior and biological activity. The compound's ability to form chelated coordination complexes with enhanced binding properties toward biological macromolecules has opened new avenues for therapeutic development.

Modern synthetic approaches have also explored the application of sustainable reaction conditions for trifluoromethylation processes. Research has demonstrated that trifluoromethylation of heterocycles can be effectively carried out in water at room temperature using environmentally friendly reaction media. These approaches utilize combinations of Langlois' reagent and tert-butyl hydroperoxide in aqueous medium containing nanoparticles, with the additional advantage of medium recyclability.

Contemporary applications of this compound extend to the development of specialized derivatives with enhanced biological properties. Research has shown that trifluoromethylated derivatives often demonstrate improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. These properties have made such compounds particularly valuable in the development of next-generation pharmaceuticals with optimized pharmacokinetic profiles.

Scope and Research Objectives

The scope of current research on this compound encompasses multiple interconnected areas of investigation, ranging from fundamental synthetic methodology development to advanced pharmaceutical applications. Primary research objectives include the optimization of synthetic routes for improved efficiency and scalability, exploration of novel reaction pathways for accessing related derivatives, and systematic investigation of structure-activity relationships in biological systems.

Methodological research objectives focus on developing increasingly sophisticated approaches to trifluoromethylated heterocycle synthesis. The construction of trifluoromethylated heterocyclics via annulation strategies using trifluoromethyl building blocks represents a major research direction. These investigations aim to establish general principles for efficient heterocycle construction while maintaining high functional group tolerance and operational simplicity.

Pharmaceutical research objectives center on exploiting the unique properties of this compound as a building block for drug development. The compound's role as a pharmaceutical intermediate has driven research into its systematic modification to access libraries of bioactive compounds. These efforts seek to leverage the enhanced metabolic stability and lipophilicity associated with trifluoromethyl substitution while maintaining or improving biological activity.

Structural research objectives include comprehensive characterization of the compound's physical and chemical properties, including detailed analysis of its molecular structure, electronic properties, and reactivity patterns. Understanding these fundamental characteristics is essential for predicting behavior in complex synthetic transformations and biological systems.

The following table summarizes key molecular properties and research parameters for this compound:

Propriétés

IUPAC Name |

2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLZXVNOHDUMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442047 | |

| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306960-77-0 | |

| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired carboxylic acid derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.

Substitution: The trifluoromethyl group and the pyrimidine ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine ring .

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research has demonstrated that derivatives of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid exhibit significant anti-inflammatory properties. For instance:

- In vitro studies showed that certain derivatives inhibited COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- In vivo assessments using carrageenan-induced paw edema models revealed that these compounds can reduce inflammation effectively, with some derivatives showing enhanced efficacy compared to traditional treatments .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential:

- Studies indicate that pyrimidine derivatives possess activity against various bacterial strains, suggesting their utility as lead compounds in antibiotic development .

Herbicidal Activity

The trifluoromethyl group is known to enhance the herbicidal potency of pyrimidine derivatives:

- Various studies have highlighted the effectiveness of this compound in inhibiting specific plant enzymes, leading to herbicidal action .

- The compound has been incorporated into formulations targeting broad-spectrum weed control, demonstrating promising results in agricultural settings .

Case Study: Anti-inflammatory Efficacy

A recent study evaluated the anti-inflammatory effects of several pyrimidine derivatives in a rat model:

- The study utilized carrageenan-induced paw edema to assess efficacy.

- Results indicated that specific derivatives exhibited a greater reduction in edema compared to indomethacin, establishing a potential new class of anti-inflammatory agents .

Case Study: Herbicide Development

Another study focused on the herbicidal properties of this compound:

Mécanisme D'action

The mechanism of action of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can inhibit or modulate the function of target enzymes and receptors .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Ring

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Trifluoromethyl vs. Methyl : The -CF₃ group increases lipophilicity (logP) and resistance to oxidative metabolism compared to -CH₃ .

- Amino vs. Hydroxyl: The -NH₂ group at position 4 (CAS 777-43-5) improves aqueous solubility, making it suitable for oral drug formulations .

- Sulfanyl Substituents : Compounds like 2-(methylthio) derivatives (e.g., CAS 1065075-64-0) exhibit enhanced hydrogen-bonding capacity, improving target engagement in kinase inhibitors .

Table 2: Pharmacological Profiles

Key Findings :

- The trifluoromethyl group in the parent compound enhances DHFR inhibition by stabilizing hydrophobic interactions with the enzyme’s active site .

- Methylthio-anilino derivatives (e.g., CAS 1065075-64-0) show superior BTK inhibition due to dual hydrogen bonding (N–H⋯O=C) and π-π stacking with the phenyl ring .

Physicochemical and Crystallographic Properties

- Crystal Packing: Derivatives like 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid (CAS: N/A) form hydrogen-bonded dimers via N–H⋯N(cyano) interactions, critical for solid-state stability .

- Solubility: The parent compound has moderate aqueous solubility (2.1 mg/mL at pH 7.4), while amino-substituted analogs (e.g., CAS 777-43-5) achieve >10 mg/mL due to zwitterionic character .

Activité Biologique

2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound exhibits notable interactions with various biomolecules, influencing enzyme activities and cellular processes:

- Enzyme Interaction : The compound can inhibit specific enzymes by binding to their active sites, altering their catalytic functions. This property is crucial for its potential as a drug candidate targeting metabolic pathways.

- Cellular Effects : It modulates cell signaling pathways, impacting gene expression and cellular metabolism. For instance, it can influence transcription factors that regulate gene expression, leading to altered metabolic profiles within cells .

The biological activity of this compound is primarily attributed to its molecular interactions:

- Binding Affinity : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets such as enzymes and receptors .

- Gene Regulation : Interaction with transcription factors allows the compound to exert control over gene expression, affecting cellular responses to various stimuli .

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties against a range of pathogens:

- Antibacterial Efficacy : In vitro studies have shown effective inhibition against bacteria like E. coli and S. aureus. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0227 µM against these bacteria .

| Pathogen | MIC (µM) |

|---|---|

| E. coli | 0.0227 |

| S. aureus | 0.0345 |

Antiviral Activity

The compound also shows promise as an antiviral agent:

- Inhibition of Viral Replication : It has been reported to inhibit viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2), with effective concentrations ranging from 1.4 µM to 2.4 µM .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : In tests against multiple cancer cell lines (e.g., PC3, K562), certain derivatives demonstrated inhibition rates up to 64.20% at concentrations of 5 µg/ml .

| Cell Line | Inhibition Rate (%) |

|---|---|

| PC3 | 64.20 |

| K562 | 37.80 |

| HeLa | 48.25 |

| A549 | 40.78 |

Case Studies

- Antifungal Activity : In vitro tests revealed that several derivatives exhibited antifungal activity comparable to commercial fungicides like tebuconazole, with inhibition rates exceeding 96% against Botrytis cinerea and other fungi .

- Synergistic Effects : Some studies suggest that combining this compound with other agents may enhance its therapeutic efficacy, particularly in cancer treatment where multi-target strategies are beneficial .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, a related pyrimidine derivative was synthesized by dissolving 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester in ethanol/water, adding NaOH, stirring, and acidifying with HCl to yield the carboxylic acid . Intermediates are characterized using LCMS (e.g., m/z 338 [M+H]+) and HPLC retention times (e.g., 1.05 minutes under SMD-TFA05 conditions) .

Q. How is the crystal structure of pyrimidine derivatives analyzed, and what structural features are critical for stability?

- Methodological Answer : Single-crystal X-ray diffraction is used to determine crystal structures. For example, a related compound crystallized in the triclinic P1 space group with lattice parameters a = 15.3906 Å, b = 15.7040 Å, and c = 15.9129 Å . Key stability factors include hydrogen bonding (e.g., N–H⋯N interactions forming 12-membered synthons) and molecular conformations where substituents like chlorobenzyl or CF₃ groups adopt near-perpendicular orientations relative to the pyrimidine ring .

Q. What spectroscopic techniques confirm the structure of this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical. For instance, in a related compound, NMR confirmed the presence of a pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and trifluoromethyl groups (δ 120–125 ppm in ¹³C NMR for CF₃) . LCMS also validates molecular weight, as seen in ethyl ester derivatives (m/z 366 [M+H]+) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of trifluoromethylpyrimidine derivatives?

- Methodological Answer : Optimization includes solvent selection (e.g., ethanol/water mixtures for hydrolysis ), temperature control (e.g., microwave-assisted heating at 70°C for coupling reactions ), and catalyst use (e.g., triethylamine and DPPA for azide formation ). Yield improvements are monitored via LCMS and purified using silica gel chromatography .

Q. How are contradictions in crystallographic data resolved, such as non-merohedral twinning or disordered structures?

- Methodological Answer : Non-merohedral twinning (e.g., 47.16% minor twin component ) is addressed using software like CrysAlis PRO for data integration and SHELXL for refinement. Disorder in substituents (e.g., CF₃ orientations) is modeled with partial occupancy and restraints . Validation tools like PLATON ensure geometric accuracy .

Q. What computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates properties like logP (1.31) and dipole moments, while molecular dynamics simulations estimate boiling points (153.26°C) and density (1.455 g/cm³) . These align with experimental LCMS retention times and solubility profiles .

Q. How does the trifluoromethyl group influence the biological activity of pyrimidine derivatives in enzyme inhibition studies?

- Methodological Answer : The CF₃ group enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites (e.g., DNA synthesis enzymes ). Competitive inhibition assays using fluorogenic substrates and IC₅₀ measurements (e.g., via fluorescence quenching) quantify potency . Structural analogs with CF₃ substitutions show 3–5-fold higher activity than non-fluorinated counterparts .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental data for pyrimidine derivatives?

- Methodological Answer : For example, if DFT-predicted logP (1.31) conflicts with experimental reverse-phase HPLC retention times, recalibrate calculations using solvent-accessible surface area (SASA) models. Adjust force fields in molecular dynamics to better reflect observed boiling points or densities . Validate with orthogonal techniques like isothermal titration calorimetry for binding affinity .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 176.10 g/mol | |

| Boiling Point | 153.26°C (predicted) | |

| Crystal Space Group | P1 (triclinic) | |

| LCMS [M+H]+ | 338 (carboxylic acid), 366 (ethyl ester) | |

| logP | 1.31 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.